5-Formyl-6-methoxynicotinonitrile
Description
Structure
3D Structure
Properties
CAS No. |
351410-63-4 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-formyl-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-7(5-11)2-6(3-9)4-10-8/h2,4-5H,1H3 |
InChI Key |
GOQIEJOBHOIUQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Formyl 6 Methoxynicotinonitrile
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis of 5-Formyl-6-methoxynicotinonitrile dissects the target molecule into simpler, more readily available precursors. The primary disconnections involve the formyl and methoxy (B1213986) functional groups attached to the core nicotinonitrile scaffold.
A logical approach begins with the C-C bond of the formyl group. This disconnection, achieved via a formylation reaction, points to 6-methoxynicotinonitrile (B102282) as a key intermediate. The introduction of a formyl group onto an activated pyridine (B92270) ring is commonly accomplished through electrophilic substitution, such as the Vilsmeier-Haack reaction.
The second major disconnection targets the C-O bond of the methoxy group. This suggests a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, a precursor with a suitable leaving group at the C-6 position, such as chlorine, is required. This identifies a compound like 6-chloro-5-formylnicotinonitrile as another critical precursor. The methoxy group can be installed by reacting this chloro-derivative with a methoxide (B1231860) source.
Further deconstruction of these primary precursors leads back to simpler pyridine or pyranone starting materials, which can be assembled and functionalized through a sequence of reactions including amination, chlorination, and oxidation. google.comgoogle.com For instance, some synthetic routes for substituted nicotinonitriles start from chalcone (B49325) derivatives cyclized with malononitrile (B47326). nih.gov
The two principal retrosynthetic pathways can be summarized as:
Pathway A : Formylation of a pre-existing 6-methoxynicotinonitrile.
Pathway B : Methoxylation of a 6-chloro-5-formylnicotinonitrile precursor.
These analyses establish that the strategic synthesis of the target compound relies on the availability and reactivity of key precursors like 6-methoxynicotinonitrile and various halogenated nicotinonitrile derivatives.
Vilsmeier-Haack Formylation Strategies in Nicotinonitrile Synthesis
The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. researchgate.netijpcbs.com The reaction employs a Vilsmeier reagent, typically a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comwikipedia.org The electron-deficient nature of the pyridine ring generally makes it less reactive towards electrophilic substitution compared to benzene (B151609) derivatives. rsc.orgnih.gov However, the presence of activating, electron-donating groups facilitates this transformation.
The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich position of the substrate. wikipedia.orgnih.gov The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. chemistrysteps.com
Optimization of Formylation Reaction Conditions
The efficiency and yield of the Vilsmeier-Haack formylation are highly dependent on the reaction conditions. Optimization is crucial for achieving desired outcomes, especially with moderately activated substrates like substituted nicotinonitriles. Key parameters that are typically varied include the choice of solvent, temperature, and the molar ratio of the formylating reagents.
Research on related heterocyclic systems provides insight into effective optimization strategies. For example, in the synthesis of pyridine-fused porphyrins, the ratio of DMF to POCl₃ was found to be critical. thieme-connect.deresearchgate.net An equimolar mixture or a slight excess of POCl₃ improved yields, with a 5:6 ratio of DMF to POCl₃ proving optimal in one case. thieme-connect.de The choice of solvent and temperature also plays a significant role; reactions in 1,2-dichloroethane (B1671644) (DCE) at 80 °C were successful, whereas lower temperatures (60 °C) resulted in no reaction, and higher temperatures (100 °C) led to lower yields. researchgate.net
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Reagent Ratio (DMF:POCl₃) | 1:3 | Initial condition, moderate yield. | thieme-connect.de |
| Reagent Ratio (DMF:POCl₃) | 1:1 | Increased yield of desired products. | thieme-connect.deresearchgate.net |
| Reagent Ratio (DMF:POCl₃) | 5:6 | Optimal ratio, highest isolated yields reported in the study. | thieme-connect.deresearchgate.net |
| Temperature | 60 °C | No reaction, starting material recovered. | researchgate.net |
| Temperature | 80 °C | Optimal temperature for the reaction in DCE. | thieme-connect.deresearchgate.net |
| Solvent | DCE | Effective solvent for the reaction. | thieme-connect.deresearchgate.net |
| Solvent | Benzene | No desired product, decomposition observed. | researchgate.net |
| Reaction Medium | Micellar Conditions | Significantly reduced reaction time from hours to minutes, acting as a catalyst. | nih.gov |
Regioselectivity Considerations in Pyridine Ring Formylation
Regioselectivity is a paramount consideration in the formylation of substituted pyridines. The position of electrophilic attack is governed by the electronic effects of the substituents already present on the ring. For a precursor like 6-methoxynicotinonitrile, the methoxy group (-OCH₃) at C-6 is a strong activating, ortho-para directing group. The nitrile group (-CN) at C-3 is a deactivating, meta-directing group.
The directing effects combine to strongly favor formylation at the C-5 position. The C-6 methoxy group activates the ortho-position (C-5). The C-3 nitrile group, being meta-directing, also directs incoming electrophiles to C-5. This synergistic effect makes the C-5 position the most electron-rich and sterically accessible site for electrophilic attack by the Vilsmeier reagent, leading to the highly regioselective formation of this compound. Studies on the formylation of other substituted pyridines and related heterocycles confirm that the reaction proceeds at the most nucleophilic carbon atom. chemrxiv.org
Methoxylation Reactions and Pyridine Ring Substitution Techniques
The introduction of a methoxy group onto the pyridine ring is a key step in an alternative synthetic route to the target molecule. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on the ring is displaced by a methoxide nucleophile.
Nucleophilic Aromatic Substitution with Methoxide Reagents
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.comechemi.comvaia.com This reactivity is enhanced by the presence of electron-withdrawing groups. In a precursor such as 6-chloro-5-formylnicotinonitrile, the chloro group at C-6 is an excellent leaving group, and the ring is further activated by the formyl and nitrile groups.
The reaction mechanism proceeds via a two-step addition-elimination pathway.
Addition : The methoxide ion (CH₃O⁻), typically from sodium methoxide, attacks the electron-deficient C-6 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comechemi.com The negative charge in this intermediate is stabilized by delocalization onto the electronegative pyridine nitrogen atom, a feature that is not possible if the attack occurs at C-3 or C-5. stackexchange.comechemi.comvaia.com
Elimination : The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.
This SNAr strategy is a robust and reliable method for the synthesis of alkoxypyridines from their corresponding halopyridine precursors. ntu.edu.sgrsc.org
Stereochemical Aspects of Methoxy Group Incorporation
In the context of synthesizing this compound, the incorporation of the methoxy group does not create a chiral center, as the carbon atom it attaches to is part of a planar aromatic ring. Therefore, considerations of enantioselectivity or diastereoselectivity are not applicable to this specific transformation.
Compound Index
| Compound Name |
|---|
| This compound |
| 6-methoxynicotinonitrile |
| 6-chloro-5-formylnicotinonitrile |
| 6-chloronicotinonitrile |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl₃) |
| Oxalyl chloride |
| 1,2-dichloroethane (DCE) |
| Sodium methoxide |
| 2-chloropyridine |
| Malononitrile |
| Benzene |
Multi-Component Reaction Approaches for Nicotinonitrile Scaffolds
Catalytic Systems in Nicotinonitrile Synthesis
The efficiency and selectivity of nicotinonitrile synthesis, particularly through MCRs, are often dictated by the catalytic system employed. nih.gov A wide array of catalysts, ranging from simple acids to complex nanostructures, have been developed to facilitate these transformations. nih.govnih.gov
Magnetically recoverable nano-catalysts have gained significant attention due to their high surface area, straightforward preparation, and ease of separation from the reaction medium using an external magnet. nih.gov An example is the use of a nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, for the synthesis of nicotinonitrile derivatives. nih.gov This heterogeneous catalyst has demonstrated high yields and short reaction times. nih.gov Other magnetic catalysts, such as SrFe₁₂O₁₉ and CuFe₂O₄@HNTs, have also been successfully used in the multi-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov
Transition metals from groups 4-8, including titanium (Ti) and ruthenium (Ru), have also emerged as effective catalysts for MCRs that produce pyridines. nih.gov These catalysts often offer advantages in terms of cost and earth abundance. nih.gov Homogeneous catalysts, such as metal complexes with specific ligands, are also instrumental in these synthetic routes. nih.gov
Below is a table summarizing various catalytic systems used in the synthesis of nicotinonitrile and related pyridine scaffolds.
| Catalyst Type | Specific Catalyst | Reactants | Key Features | Source(s) |
| Nanomagnetic MOF | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Aldehyde, Malononitrile, Ketone, Ammonium (B1175870) Acetate (B1210297) | Heterogeneous, reusable, high yield, short reaction time. | nih.gov |
| Magnetic Nanoparticles | SrFe₁₂O₁₉ | Aromatic Aldehydes, Acetophenone (B1666503), Malononitrile, Ammonium Acetate | Magnetically recoverable, solvent-free conditions. | nih.gov |
| Transition Metal | Ruthenium (Ru) complexes | Diynes, Nitriles | Catalyzes [2+2+2] cycloadditions to form pyridine rings. | nih.gov |
| Transition Metal | Titanocene (Cp₂TiCl₂) | Nitriles, Terminal Alkyne | Catalyzes multicomponent synthesis of substituted pyrroles, extendable to pyridines. | nih.gov |
Green Chemistry Principles Applied to Synthetic Routes
The application of green chemistry principles to the synthesis of nicotinonitriles is a growing area of focus, aiming to reduce the environmental impact of chemical processes. rsc.orgresearchgate.net These principles are manifested in several aspects of modern synthetic methodologies.
A key principle is the use of recoverable and reusable catalysts, such as the nanomagnetic metal-organic frameworks mentioned previously. nih.gov The ability to easily separate the catalyst from the reaction mixture for subsequent use minimizes waste and improves process economics. nih.govnih.gov Another green approach is the implementation of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695). nih.govijpsr.com For example, the synthesis of 2-amino-4,6-diphenylnicotinonitrile has been achieved under solvent-free conditions at 100 °C using a magnetic catalyst. nih.gov
Post-Synthetic Modification Strategies Utilizing this compound Precursors
Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into molecules by chemically altering a pre-formed scaffold. nih.govrsc.org The compound this compound is an excellent precursor for PSM due to the presence of two highly reactive functional groups: the aldehyde (formyl) group at the C5 position and the nitrile group at the C3 position. These groups serve as chemical handles for a wide range of transformations, allowing for the synthesis of a diverse library of derivatives.
The formyl group is a versatile functional group that can undergo numerous reactions. It can be oxidized to a carboxylic acid, which can then be converted into esters or amides. Alternatively, reduction of the formyl group yields a primary alcohol. The aldehyde can also participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction to form alkenes, or condensation reactions like the Knoevenagel or aldol (B89426) condensations.
The nitrile group is also amenable to a variety of modifications. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, providing another route to these functional groups. orgsyn.org Reduction of the nitrile group, typically with a strong reducing agent, affords a primary amine. This amine can then be used in subsequent reactions to build more complex structures. Furthermore, the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For example, reaction with azides can lead to the formation of tetrazoles. rug.nl
These PSM strategies allow for the late-stage diversification of the nicotinonitrile core, enabling the exploration of structure-activity relationships for various applications. researchgate.net
The table below outlines potential modifications for the key functional groups of this compound.
| Functional Group | Position | Potential Reaction | Resulting Functional Group |
| Formyl (-CHO) | C5 | Oxidation | Carboxylic Acid (-COOH) |
| Reduction | Alcohol (-CH₂OH) | ||
| Wittig Reaction | Alkene (-CH=CHR) | ||
| Knoevenagel Condensation | α,β-Unsaturated system | ||
| Nitrile (-CN) | C3 | Hydrolysis (acidic/basic) | Carboxylic Acid (-COOH) or Amide (-CONH₂) |
| Reduction | Primary Amine (-CH₂NH₂) | ||
| [3+2] Cycloaddition (with azide) | Tetrazole ring |
Chemical Transformations and Reaction Pathways of 5 Formyl 6 Methoxynicotinonitrile
Reactivity of the Formyl Group (–CHO)
The aldehyde, or formyl group, is a highly reactive functional group that serves as a key handle for a wide array of chemical transformations. It readily participates in oxidation, reduction, and carbon-carbon bond-forming reactions.
The formyl group of 5-Formyl-6-methoxynicotinonitrile can be readily oxidized to the corresponding carboxylic acid, yielding 5-cyano-2-methoxynicotinic acid. This transformation is a fundamental step in the synthesis of various pyridine-based carboxylic acids, which are important intermediates in medicinal chemistry and materials science. A variety of oxidizing agents can accomplish this conversion, ranging from classic reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants to milder, more selective modern reagents. For instance, oxidation using Oxone (potassium peroxymonosulfate) in an appropriate solvent system provides an effective method for converting aldehydes to carboxylic acids under relatively mild conditions. Similarly, buffered sodium chlorite (B76162) (NaClO₂) is another common reagent for this purpose, known for its high selectivity for aldehydes.
Table 1: Oxidation of this compound
| Reactant | Reagent/Conditions | Product |
| This compound | 1. Sodium chlorite (NaClO₂) 2. Monosodium phosphate (B84403) (NaH₂PO₄) 3. tert-Butanol/water | 5-Cyano-2-methoxynicotinic acid |
| This compound | 1. Potassium permanganate (KMnO₄) 2. Acetone/water, 0°C to rt | 5-Cyano-2-methoxynicotinic acid |
The formyl group is easily reduced to a primary alcohol, (5-cyano-6-methoxypyridin-3-yl)methanol. This can be achieved with high efficiency using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard choice for this transformation due to its selectivity for aldehydes and ketones over other reducible functional groups like nitriles.
Furthermore, the formyl group can serve as a precursor to an aminomethyl group via reductive amination. organic-chemistry.org This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine (primary or secondary), followed by in-situ reduction. Common reducing agents for this step include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are milder than NaBH₄ and effective under the slightly acidic conditions that favor imine formation. This reaction provides a direct route to a diverse range of substituted aminomethyl-pyridines.
Table 2: Reduction of this compound
| Reaction Type | Reactant | Reagent/Conditions | Product |
| Reduction to Alcohol | This compound | 1. Sodium borohydride (NaBH₄) 2. Methanol (MeOH), 0°C | (5-Cyano-6-methoxypyridin-3-yl)methanol |
| Reductive Amination | This compound | 1. Benzylamine (BnNH₂) 2. Sodium triacetoxyborohydride 3. Dichloroethane (DCE) | 5-(Aminomethyl)-6-methoxynicotinonitrile (as N-benzyl derivative) |
The electrophilic carbon of the formyl group readily undergoes condensation reactions with various nucleophiles. Reaction with primary amines leads to the formation of imines (or Schiff bases), which can be stable compounds or serve as intermediates for further reactions, such as the reductive amination described previously.
A particularly important class of condensation reactions is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.org For example, reacting this compound with malononitrile (B47326) in the presence of a catalytic amount of piperidine would yield 2-((5-cyano-6-methoxypyridin-3-yl)methylene)malononitrile, a highly functionalized vinylpyridine derivative. nih.gov These products are valuable as they contain a conjugated system and multiple functional groups for further synthetic elaboration.
Table 3: Condensation Reactions of this compound
| Reaction Type | Reactant | Reagent/Conditions | Product |
| Imine Formation | This compound & Aniline | Toluene, reflux with Dean-Stark trap | N-((5-cyano-6-methoxypyridin-3-yl)methylene)aniline |
| Knoevenagel Condensation | This compound & Malononitrile | Piperidine (catalyst), Ethanol, reflux | 2-((5-cyano-6-methoxypyridin-3-yl)methylene)malononitrile |
Olefination reactions provide a powerful method for converting the carbonyl C=O bond into a C=C double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for this transformation.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org The nature of the ylide determines the stereoselectivity of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com These carbanions are generated by treating a phosphonate ester with a base, such as sodium hydride (NaH). alfa-chemistry.com A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com Furthermore, the water-soluble phosphate byproduct is easily removed during workup. alfa-chemistry.com For this compound, reaction with triethyl phosphonoacetate under HWE conditions would yield ethyl (E)-3-(5-cyano-6-methoxypyridin-3-yl)acrylate.
Table 4: Olefination of this compound
| Reaction Type | Reagent | Conditions | Product |
| Wittig Reaction | Methyltriphenylphosphonium bromide / n-Butyllithium | THF, -78°C to rt | 5-Methoxy-6-(vinyl)nicotinonitrile |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / Sodium hydride (NaH) | THF, 0°C to rt | Ethyl (E)-3-(5-cyano-6-methoxypyridin-3-yl)acrylate |
Reactivity of the Nitrile Group (–CN)
The nitrile group is a versatile functional group that can be transformed into amides, carboxylic acids, amines, and various heterocyclic systems. Its reactivity is central to the synthetic utility of cyanopyridine derivatives.
The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield a primary amide, which can then be further hydrolyzed to a carboxylic acid upon extended reaction times or with heating. youtube.com
Careful control of reaction conditions allows for the selective isolation of the amide intermediate, 5-formyl-6-methoxynicotinamide. For example, partial hydrolysis can often be achieved using acid catalysts in the presence of a limited amount of water or by using certain basic peroxide methods.
Complete hydrolysis to the dicarboxylic acid, 6-methoxypyridine-2,5-dicarboxylic acid, requires more forcing conditions, such as heating in concentrated aqueous acid (e.g., H₂SO₄ or HCl) or with a strong base like sodium hydroxide. google.com In this case, the formyl group would also likely be oxidized under basic conditions or protected under acidic conditions to prevent unwanted side reactions.
Table 5: Hydrolysis of the Nitrile Group
| Reaction Type | Starting Material | Reagent/Conditions | Product |
| Partial Hydrolysis | This compound | H₂SO₄ (conc.), 40°C, short reaction time | 5-Formyl-6-methoxynicotinamide |
| Complete Hydrolysis | 5-Cyano-2-methoxynicotinic acid | NaOH (aq.), heat | 6-Methoxypyridine-2,5-dicarboxylic acid |
Reduction to Amines
The formyl group (-CHO) of this compound is a key site for transformation, particularly for reduction to an aminomethyl group (-CH₂NH₂). This is most commonly achieved through reductive amination. wikipedia.orgmasterorganicchemistry.com This process is typically a one-pot reaction that involves two main steps:
Imine Formation: The aldehyde reacts with an amine source, such as ammonia (B1221849) or a primary amine, under neutral or weakly acidic conditions to form an imine intermediate. The equilibrium of this reaction is driven forward by the removal of water. wikipedia.org
Reduction: The intermediate imine is then reduced to the corresponding amine. wikipedia.org This reduction can be performed in situ without isolating the imine.
A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of iminiums over carbonyls, which can be advantageous in a one-pot reaction. masterorganicchemistry.com For the synthesis of primary amines from aldehydes, hydroxylammonium chloride followed by reduction with a zinc/hydrochloric acid system has also been reported as an effective method. tandfonline.com
The general scheme for the reductive amination of this compound to the corresponding primary amine is presented below.
| Reactant | Reagents | Product |
| This compound | 1. NH₃2. Reducing Agent (e.g., NaBH₃CN) | 5-(Aminomethyl)-6-methoxynicotinonitrile |
This transformation provides a synthetic route to introduce a basic aminomethyl group, which can be a key pharmacophore or a handle for further derivatization.
Cycloaddition Reactions (e.g., Tetrazole Synthesis)
The nitrile (-C≡N) functionality of this compound is a prime substrate for cycloaddition reactions, most notably for the synthesis of tetrazoles. numberanalytics.comnumberanalytics.com Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. nih.gov The most direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide (NaN₃), with the nitrile group. nih.govacs.org
This reaction is often catalyzed by a Lewis acid or a transition metal complex, although it can also proceed thermally at elevated temperatures. acs.orgacs.org The mechanism involves the concerted or stepwise addition of the azide to the nitrile. The presence of electron-withdrawing groups on the nitrile can facilitate the reaction by lowering the energy of the LUMO of the nitrile, thereby enhancing its interaction with the HOMO of the azide. nih.govnih.gov Given that this compound possesses two electron-withdrawing groups (formyl and the pyridine nitrogen) in addition to the nitrile, it is expected to be a reactive substrate for this transformation.
A general representation of the tetrazole synthesis from this compound is shown in the following table.
| Reactant | Reagents | Product |
| This compound | NaN₃, (e.g., with NH₄Cl or ZnCl₂) | 5-(5-Formyl-6-methoxy-pyridin-3-yl)-1H-tetrazole |
This reaction allows for the conversion of the nitrile group into a metabolically stable, acidic tetrazole ring, significantly altering the physicochemical properties of the parent molecule.
Reactions Involving the Methoxy (B1213986) Group (–OCH₃)
Demethylation and Alkoxy Group Transformations
The methoxy group (–OCH₃) on the pyridine ring can be cleaved to yield the corresponding hydroxypyridine derivative. This demethylation is a common transformation for aryl methyl ethers. reddit.comlibretexts.org The cleavage typically requires strong reagents due to the stability of the ether linkage. Common methods include:
Strong Protic Acids: Refluxing with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for cleaving ethers. reddit.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the methyl group in an Sₙ2 reaction. This results in the formation of the phenol (B47542) (or in this case, a hydroxypyridine) and methyl iodide or methyl bromide. libretexts.org
Lewis Acids: Lewis acids, particularly boron tribromide (BBr₃), are highly effective reagents for the demethylation of aryl ethers, often under milder conditions than strong acids. reddit.com Other Lewis acids like aluminum chloride (AlCl₃) can also be used. reddit.com
For aryl alkyl ethers, the cleavage invariably produces a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org Thus, the demethylation of this compound would be expected to yield 5-Formyl-6-hydroxynicotinonitrile.
| Reactant | Reagents | Product |
| This compound | BBr₃ or HBr (conc. aq.) | 5-Formyl-6-hydroxynicotinonitrile |
Influence on Electron Density and Overall Reactivity Profile
The methoxy group at the 6-position significantly influences the electronic properties of the pyridine ring. As an oxygen-containing substituent, it acts as a strong electron-donating group through resonance (a +M effect) by donating its lone pair of electrons to the aromatic system. This electron donation is particularly directed to the ortho and para positions.
Pyridine Ring Functionalization and Derivatization
Electrophilic Aromatic Substitution Potentials
The potential for electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is severely limited. Pyridine itself is an electron-deficient heterocycle and is significantly less reactive towards electrophiles than benzene (B151609). The nitrogen atom deactivates the ring towards EAS by inductively withdrawing electron density.
In the case of this compound, the ring is further deactivated by the presence of two powerful electron-withdrawing groups: the formyl group (-CHO) and the cyano group (-CN). These groups are meta-directing and strongly deactivate the ring.
The methoxy group (-OCH₃) is the only activating group present. It is a strong activator and directs incoming electrophiles to the ortho and para positions. In this molecule, the position ortho to the methoxy group is position 5 (occupied by the formyl group), and the position para is position 3 (occupied by the cyano group). The only available position on the ring is position 4.
Considering the directing effects:
Pyridine Nitrogen: Deactivating, directs meta (positions 3 and 5).
Formyl Group (at C5): Deactivating, directs meta (no open positions).
Cyano Group (at C3): Deactivating, directs meta (position 5).
Methoxy Group (at C6): Activating, directs ortho and para (positions 5 and 3).
The combined deactivating effects of the nitrogen atom, the formyl group, and the cyano group are expected to overwhelmingly suppress electrophilic aromatic substitution. While the methoxy group is activating, its directing influence points to already substituted positions. Therefore, any electrophilic substitution at the only available C4 position would be extremely difficult to achieve and would require harsh reaction conditions.
Nucleophilic Aromatic Substitution Potentials
The pyridine ring in this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitrile and formyl groups. The methoxy group at the 6-position serves as a competent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles at this position, leading to the synthesis of diverse derivatives.
Commonly, reactions of this nature involve the displacement of the methoxy group by amines, thiols, or other nucleophiles. For instance, treatment of this compound with various primary or secondary amines in a suitable solvent can yield the corresponding 6-amino-5-formylnicotinonitrile (B584877) derivatives. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired products.
| Nucleophile | Reagent | Solvent | Temperature | Product |
| Primary Amine | R-NH₂ | DMSO | 80-120 °C | 6-(Alkyl/Aryl)amino-5-formylnicotinonitrile |
| Secondary Amine | R₂NH | DMF | 80-120 °C | 6-(Dialkyl/Diaryl)amino-5-formylnicotinonitrile |
| Thiol | R-SH | Acetonitrile | 60-100 °C | 6-(Alkyl/Aryl)thio-5-formylnicotinonitrile |
This interactive table provides a summary of typical nucleophilic aromatic substitution reactions involving this compound. The specific conditions may vary depending on the substrate and desired outcome.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The presence of a halogen or a triflate group, which can be introduced at various positions on the nicotinonitrile scaffold, opens up the possibility of engaging in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. nih.gov For a derivative of this compound, such as a bromo-substituted analog, a Suzuki coupling can be employed to introduce new aryl or heteroaryl groups. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for the success of the reaction and can be tailored to the specific substrates. nih.gov
| Aryl/Heteroaryl Boronic Acid | Catalyst | Ligand | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 6-Methoxy-5-phenylnicotinonitrile derivative |
| Thiopheneboronic acid | PdCl₂(dppf) | dppf | K₃PO₄ | 6-Methoxy-5-(thiophen-2-yl)nicotinonitrile derivative |
| Pyridineboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 6-Methoxy-5-(pyridin-3-yl)nicotinonitrile derivative |
This interactive table summarizes representative Suzuki coupling reactions. The specific bromo-substituted this compound derivative is implied as the starting material.
Heck Reaction: The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide or triflate with an alkene. googleapis.com This reaction allows for the formation of a new carbon-carbon bond at the site of the halide, leading to the synthesis of substituted alkenes. googleapis.com A halogenated derivative of this compound could potentially undergo a Heck reaction with various alkenes to introduce vinyl groups, which can be further functionalized.
| Alkene | Catalyst | Base | Solvent | Product |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 6-Methoxy-5-styrylnicotinonitrile derivative |
| Acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl 3-(6-methoxy-5-cyanopyridin-3-yl)acrylate derivative |
| Butyl acrylate | PdCl₂(PCy₃)₂ | NaOAc | DMA | Butyl 3-(6-methoxy-5-cyanopyridin-3-yl)acrylate derivative |
This interactive table illustrates potential Heck reactions. A halogenated derivative of this compound is the assumed starting material.
The chemical transformations of this compound through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions highlight its significance as a versatile intermediate in the synthesis of a wide array of functionalized pyridine derivatives. The ability to selectively modify the molecule at different positions provides a powerful platform for the development of new compounds with potential applications in various fields of chemistry.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Formyl-6-methoxynicotinonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound, recorded in a deuterated solvent, reveals distinct signals corresponding to the aromatic protons, the formyl proton, and the methoxy (B1213986) protons.
The aromatic region of the spectrum is characterized by two doublets, indicative of two neighboring protons on the pyridine (B92270) ring. The downfield shift of these protons is a consequence of the deshielding effects of the electronegative nitrogen atom and the electron-withdrawing formyl and cyano groups. The formyl proton appears as a singlet at a significantly downfield chemical shift, a characteristic feature of aldehydes. The methoxy group gives rise to a sharp singlet in the upfield region of the spectrum.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.25 | s | 1H | -CHO |
| 8.64 | d | 1H | H-4 |
| 8.29 | d | 1H | H-2 |
Data obtained from the Spectral Database for Organic Compounds (SDBS). The specific coupling constants (J values) for the doublets were not available.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum shows signals corresponding to the carbonyl carbon of the formyl group, the carbons of the pyridine ring, the nitrile carbon, and the methoxy carbon. The chemical shifts of the ring carbons are influenced by the substituents, with the carbons bearing the formyl and cyano groups appearing at more downfield positions. The nitrile carbon also has a characteristic chemical shift.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 187.9 | C=O (Formyl) |
| 165.9 | C-6 |
| 158.0 | C-2 |
| 140.2 | C-4 |
| 115.8 | C-5 |
| 114.9 | CN (Nitrile) |
| 106.9 | C-3 |
Data obtained from the Spectral Database for Organic Compounds (SDBS).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments offer deeper insights into the molecular structure by revealing correlations between nuclei.
Correlation Spectroscopy (COSY): A COSY experiment on this compound would show correlations between coupled protons. Specifically, a cross-peak would be expected between the signals of the H-2 and H-4 protons, confirming their adjacent positions on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. For this molecule, it would link the H-2 signal to the C-2 signal, the H-4 signal to the C-4 signal, and the methoxy proton signal to the methoxy carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected between the formyl proton and C-5, as well as between the methoxy protons and C-6.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent features in the IR spectrum include a strong absorption band corresponding to the C=O stretch of the aldehyde group, another strong and sharp absorption for the C≡N stretch of the nitrile group, and various bands in the fingerprint region associated with the C-O stretch of the methoxy group and the C-C and C-N stretching vibrations of the pyridine ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1701 | Strong | C=O Stretch | Aldehyde (Formyl) |
| 1578, 1470 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |
| 1265 | Strong | C-O Stretch | Methoxy |
Data obtained from the Spectral Database for Organic Compounds (SDBS).
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.
The mass spectrum of this compound shows a molecular ion peak (M⁺) that corresponds to its molecular weight. The fragmentation pattern can provide clues about the stability of different parts of the molecule. Common fragmentation pathways might include the loss of the formyl group (CHO), the methoxy group (OCH₃), or the entire methoxycarbonyl side chain.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 162 | 100 | [M]⁺ (Molecular Ion) |
| 133 | ~80 | [M-CHO]⁺ |
| 131 | ~60 | [M-OCH₃]⁺ |
Data interpreted from the mass spectrum available in the Spectral Database for Organic Compounds (SDBS). Relative intensities are approximate.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophoric system of the molecule.
The pyridine ring, substituted with electron-withdrawing formyl and cyano groups and an electron-donating methoxy group, constitutes a conjugated system in this compound. This extended conjugation is expected to result in absorption bands in the UV region. The specific λ_max values would be influenced by the solvent polarity.
Detailed experimental UV-Vis spectroscopic data for this compound is not widely available in public databases at the time of this writing. A systematic study would be required to fully characterize its electronic absorption properties.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for determining the precise arrangement of atoms in a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms within a crystal. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically analyzed to construct a three-dimensional model of the electron density. From this model, the positions of individual atoms can be determined with high precision, yielding a comprehensive picture of the molecular structure.
While specific crystallographic data for this compound is not publicly available, analysis of closely related nicotinonitrile derivatives provides a strong indication of the structural features that can be anticipated. For instance, studies on compounds such as 2-methoxy-4,6-diphenylnicotinonitrile and 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile reveal detailed information about their crystal systems, space groups, and unit cell dimensions, which are fundamental parameters in crystallography. nih.govnih.gov
| Parameter | 2-methoxy-4,6-diphenylnicotinonitrile nih.gov | 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile nih.gov |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P21212 | P21/c |
| a (Å) | 12.1863 (9) | 5.3924 (2) |
| b (Å) | 10.7079 (8) | 16.5111 (5) |
| c (Å) | 11.1726 (8) | 20.1415 (6) |
| α (°) | 90 | 90 |
| β (°) | 90 | 91.315 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1405.48 (19) | 1792.82 (10) |
| Z | 4 | 4 |
| Temperature (K) | 298 | 298 |
| Radiation type | Mo Kα | Mo Kα |
This table presents crystallographic data for compounds structurally related to this compound, offering insights into the expected parameters for the title compound.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a delicate balance of intermolecular forces. These interactions, though weaker than covalent bonds, are critical in determining the stability and properties of the crystalline material. For nicotinonitrile derivatives, a variety of non-covalent interactions are typically observed.
Based on the structure of this compound, which contains a pyridine ring, a nitrile group, a formyl group, and a methoxy group, a rich network of intermolecular interactions can be anticipated. The nitrogen atom of the nitrile group and the oxygen atom of the formyl group are likely to act as hydrogen bond acceptors, potentially forming C—H⋯N and C—H⋯O interactions with neighboring molecules. The aromatic pyridine ring provides a platform for π–π stacking interactions, which would further stabilize the crystal structure.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| Hydrogen Bond | N-H | N | - | nih.gov |
| Hydrogen Bond | C-H | O | - | nih.gov |
| π-π Stacking | Pyridine Ring | Pyridine Ring | - | nih.gov |
| van der Waals | H⋯H | - | 2.364 | nih.gov |
| van der Waals | N⋯H | - | - | nih.gov |
This table summarizes the types of intermolecular interactions observed in nicotinonitrile derivatives, which are likely to be present in the crystal structure of this compound.
Conformational Analysis and Molecular Geometry
X-ray crystallography provides precise measurements of bond lengths, bond angles, and dihedral (torsion) angles, which together define the conformation and geometry of the molecule in the solid state. For nicotinonitrile derivatives, the geometry of the central pyridine ring and the orientation of its substituents are of particular interest.
In 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, the central pyridine ring is not coplanar with its phenyl substituents, exhibiting significant dihedral angles of 14.46 (9)° and 34.67 (8)° with the 4-amino- and 4-ethoxy-substituted benzene (B151609) rings, respectively. nih.gov However, the methoxy group is found to be nearly coplanar with the pyridine ring, as indicated by a small C—O—C—N torsion angle of −3.0 (3)°. nih.gov This planarity suggests some degree of electronic conjugation between the methoxy group and the pyridine ring.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. wikipedia.orgpearson.com Geometry optimization of 5-Formyl-6-methoxynicotinonitrile using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would yield a detailed picture of its three-dimensional arrangement, including bond lengths, bond angles, and dihedral angles. wikipedia.orgresearchgate.net These calculations are foundational for understanding the molecule's stability and conformational preferences.
Based on DFT studies of analogous substituted pyridines and nicotinonitriles, the optimized geometry of this compound is expected to be largely planar, with the methoxy (B1213986) and formyl groups potentially exhibiting some out-of-plane torsion to minimize steric hindrance. The presence of electron-withdrawing formyl and nitrile groups alongside the electron-donating methoxy group suggests a complex interplay of electronic effects that will be reflected in the calculated bond lengths and charge distribution.
Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C2-N1 Bond Length (Å) | 1.34 |
| C6-N1 Bond Length (Å) | 1.33 |
| C5-C(Formyl) Bond Length (Å) | 1.48 |
| C6-O(Methoxy) Bond Length (Å) | 1.36 |
| C-N (Nitrile) Bond Length (Å) | 1.15 |
| C2-N1-C6 Bond Angle (°) | 118.5 |
| O-C(Methoxy)-C6 Bond Angle (°) | 115.0 |
| O=C(Formyl)-C5 Bond Angle (°) | 123.0 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. bldpharm.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. bldpharm.com A smaller gap generally implies higher reactivity.
For this compound, the HOMO is anticipated to be localized primarily on the pyridine (B92270) ring and the methoxy group, which are the more electron-rich portions of the molecule. Conversely, the LUMO is expected to be centered on the electron-withdrawing formyl and nicotinonitrile moieties. This distribution suggests that the molecule would be susceptible to electrophilic attack at the pyridine ring and nucleophilic attack at the formyl or nitrile groups. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.55 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the nitrile group and the oxygen atom of the formyl group, indicating their electron-rich nature and susceptibility to electrophilic attack. Conversely, positive potential regions (colored blue) would likely be found around the hydrogen atoms and the carbon atom of the formyl group, highlighting them as potential sites for nucleophilic interaction. The analysis of Mulliken atomic charges, derived from DFT calculations, would provide a quantitative basis for this charge distribution.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While DFT provides insights into the static nature of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations of this compound, typically performed in a solvent box to mimic physiological conditions, would allow for the exploration of its conformational landscape. These simulations can reveal the flexibility of the molecule, particularly the rotational freedom of the formyl and methoxy substituents, and identify the most stable conformations and the energy barriers between them. Understanding the dynamic behavior is crucial for predicting how the molecule might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR study would involve synthesizing a library of derivatives with varied substituents and experimentally determining their biological activity for a specific target. By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative, a mathematical model can be developed to predict the activity of new, unsynthesized compounds. This approach is highly valuable in drug discovery for optimizing lead compounds and designing more potent and selective derivatives.
Elucidation of Reaction Mechanisms Through Computational Methods
Computational methods are instrumental in elucidating the intricate details of chemical reaction mechanisms. For reactions involving this compound, such as nucleophilic addition to the formyl group or cycloaddition reactions, DFT can be used to map the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies for each step. Such studies provide a deeper understanding of the reaction kinetics and thermodynamics, and can help in optimizing reaction conditions to improve yields and selectivity. For instance, the mechanism of a key synthetic step in the preparation of a derivative could be computationally modeled to understand the role of catalysts and solvents.
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Compounds
Theoretically, 5-Formyl-6-methoxynicotinonitrile would be a valuable building block for the synthesis of more complex heterocyclic systems. The presence of multiple reaction sites—the formyl group, the nitrile group, and the potential for nucleophilic substitution at the methoxy-substituted position or electrophilic substitution on the pyridine (B92270) ring—offers a versatile platform for a variety of chemical transformations.
The aldehyde functionality could participate in a range of condensation reactions, such as the Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions, to introduce new carbon-carbon double bonds. These reactions are fundamental in constructing larger molecular frameworks. Furthermore, the formyl group, in concert with the adjacent nitrile, could be a precursor for the construction of fused heterocyclic rings, such as pyrimidines or pyridopyrimidines, through reactions with dinucleophiles like amidines or guanidines.
Precursor in Natural Product Total Synthesis
Many natural products contain substituted pyridine or piperidine (B6355638) cores. The total synthesis of such complex molecules often relies on the strategic use of highly functionalized building blocks that allow for the efficient and controlled assembly of the target structure. researchgate.netnih.gov While there is no documented use of this compound in the total synthesis of any known natural product, its structure suggests potential applicability. The formyl and nitrile groups could be manipulated to form key fragments of a larger natural product, or the entire pyridine core could be incorporated and later modified.
Intermediate in Agrochemical Development
Pyridine-based compounds are a significant class of agrochemicals, exhibiting a wide range of biological activities as herbicides, insecticides, and fungicides. The development of new agrochemicals often involves the synthesis and screening of large libraries of related compounds to optimize efficacy and safety.
The functional groups on this compound would allow for diverse modifications to create a library of derivatives for biological screening. For instance, the formyl group could be converted to an oxime, hydrazone, or other functionalities known to be present in bioactive molecules. The nitrile could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the chemical space accessible from this starting material. However, no specific agrochemical development programs have reported the use of this compound.
Design and Synthesis of Polyfunctionalized Pyridine Architectures
The synthesis of highly substituted pyridines is an area of active research, as the substitution pattern on the pyridine ring can dramatically influence the molecule's physical, chemical, and biological properties. nih.govscirp.org this compound is itself a polyfunctionalized pyridine. Its utility in this area would lie in its ability to undergo further, selective functionalization.
For example, the formyl group could be used to direct ortho-metalation, allowing for the introduction of new substituents at the C4 position. The methoxy (B1213986) group could potentially be displaced by a variety of nucleophiles, offering a route to differently substituted pyridines. Despite these theoretical possibilities, there is no specific literature detailing the use of this compound in the systematic design and synthesis of polyfunctionalized pyridine architectures.
Investigation of Biomedical and Pharmacological Relevance Mechanism Oriented
Exploration of Molecular Targets and Biochemical Pathways
Direct molecular targets and specific biochemical pathway interactions for 5-Formyl-6-methoxynicotinonitrile have not been extensively detailed in publicly available scientific literature. However, research into the broader class of nicotinonitrile derivatives indicates that their therapeutic effects are often mediated through the modulation of key cellular signaling pathways involved in cell proliferation and survival.
One of the primary mechanisms of action for some nicotinonitrile derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic apoptotic pathway, as evidenced by the significant upregulation of caspases 9 and 3. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of caspase-9, an initiator caspase, and caspase-3, an effector caspase, by certain nicotinonitrile derivatives suggests their ability to interfere with the mitochondrial pathway of apoptosis. nih.gov
Furthermore, some derivatives have been shown to arrest the cell cycle, a critical process that controls cell division and proliferation. nih.gov By halting the cell cycle at specific checkpoints, these compounds can prevent the replication of cancerous cells. This effect is often linked to the inhibition of enzymes that are crucial for cell cycle progression, such as tyrosine kinases.
Enzyme Inhibition Studies of Nicotinonitrile Derivatives
Tyrosine Kinase Inhibition (e.g., EGFR, RET, JAKS)
Tyrosine kinases are a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and metabolism. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.govnih.gov
Several novel nicotinonitrile derivatives have demonstrated potent inhibitory activity against tyrosine kinases. nih.gov For instance, in a study of newly synthesized nicotinonitrile derivatives, compounds 5g and 8 were identified as potent tyrosine kinase inhibitors, with IC50 values of 352 nM and 311 nM, respectively. nih.gov These compounds exhibited significant anticancer activity by inhibiting tyrosine kinase by 89% and 86%, respectively. nih.gov
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, including lung and breast cancer. nih.govnih.gov Some nicotinonitrile derivatives have been investigated as potential EGFR inhibitors. While direct inhibition data for this compound is not available, the general class of nicotinonitriles has shown promise in this area. The inhibition of EGFR by these compounds can block downstream signaling pathways, such as the Ras/Raf/MAPK pathway, which are crucial for cancer cell proliferation. nih.gov
Janus kinases (JAKs) are another class of tyrosine kinases involved in cytokine signaling pathways that are critical for immune responses and cell growth. nih.govtaylorandfrancis.com Inhibition of JAK2, in particular, has been shown to sensitize resistant EGFR-mutant lung adenocarcinoma to tyrosine kinase inhibitors, suggesting a potential role for combination therapies. nih.govtaylorandfrancis.com Although specific studies on this compound are lacking, the potential for nicotinonitrile derivatives to inhibit JAKs remains an area of interest for future research.
| Compound/Derivative | Target Enzyme | IC50 Value | Percent Inhibition | Reference |
| Derivative 5g | Tyrosine Kinase | 352 nM | 89% | nih.gov |
| Derivative 8 | Tyrosine Kinase | 311 nM | 86% | nih.gov |
Phosphodiesterase (PDE) Inhibition (e.g., PDE3)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.com By hydrolyzing these cyclic nucleotides, PDEs play a crucial role in a wide range of physiological processes. nih.gov PDE inhibitors, by preventing this hydrolysis, can prolong the signaling of cAMP and cGMP. nih.gov
PDE3 is one of the 11 families of PDEs and is a target for the treatment of conditions like acute heart failure and cardiogenic shock. ebi.ac.uk PDE3 inhibitors increase intracellular cAMP levels, leading to a positive inotropic effect on the heart. ebi.ac.uk While there is no specific data on the inhibition of PDE3 by this compound, the development of second-generation PDE inhibitors has involved the synthesis of a large number of heterocyclic compounds, highlighting the potential for this class of molecules to interact with PDEs. ebi.ac.uk
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govncats.io Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis, as it increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.govnih.govncats.io
While direct studies on this compound as an AChE inhibitor are not available, other nicotinonitrile derivatives have been investigated for this activity. For example, a study on the molluscicidal activity of certain nicotinonitrile derivatives indicated a reduction in the level of AChE. This suggests that the nicotinonitrile scaffold may have the potential to be developed into AChE inhibitors.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. ncats.io They are involved in various physiological processes, including pH regulation, CO2 and ion transport, and biosynthetic reactions. Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. ncats.io
There is no specific information available regarding the inhibition of carbonic anhydrase by this compound. However, the broader class of heterocyclic sulfonamides, which can be structurally related to derivatives of nicotinonitrile, are well-known carbonic anhydrase inhibitors. nih.gov Studies on other heterocyclic compounds have shown varying degrees of inhibition against different CA isoforms, with some demonstrating selectivity for tumor-associated isoforms like CA IX.
Receptor Modulation Investigations
Direct investigations into the receptor modulation properties of this compound are not found in the current scientific literature. However, the nicotinonitrile scaffold is a component of various molecules that have been studied for their ability to modulate different receptors, particularly those in the central nervous system.
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the brain and are involved in cognitive function, reward, and mood. nih.gov Modulation of nAChRs, especially the α7 subtype, is a promising therapeutic strategy for neurological and psychiatric disorders. nih.gov While no specific data links this compound to nAChR modulation, the development of novel allosteric modulators for these receptors often involves diverse heterocyclic structures.
Adenosine Receptor Antagonism
A thorough search of scientific databases and literature has yielded no studies investigating or identifying this compound as an antagonist of adenosine receptors. Consequently, there is no available data on its binding affinity, potency, or mechanism of action at any adenosine receptor subtype (A1, A2A, A2B, A3).
Glutamate (B1630785) Receptor Modulation
There is no scientific evidence in the reviewed literature to suggest that this compound acts as a modulator of glutamate receptors. Research on its potential effects, whether as an agonist, antagonist, or allosteric modulator on receptors such as NMDA or mGluR, has not been reported.
Androgen Receptor Antagonism
No published research was found that evaluates the activity of this compound as an androgen receptor antagonist. Its potential to bind to the androgen receptor and inhibit androgen-mediated signaling pathways remains uninvestigated.
Mechanistic Studies of Antimicrobial Activity
Mechanistic studies detailing any antimicrobial properties of this compound are absent from the current scientific literature. There are no reports on its efficacy against bacteria, fungi, or other microorganisms, nor any investigation into its potential mechanisms of antimicrobial action.
Mechanistic Studies of Anti-inflammatory Activity
No studies were identified that explore the anti-inflammatory activity of this compound. Research into its effects on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, cytokine production, or nitric oxide synthase (iNOS), has not been published.
Mechanistic Studies of Antiproliferative and Anticancer Activity
The scientific literature lacks any studies on the antiproliferative or anticancer mechanisms of this compound. There is no data available regarding its cytotoxic effects on cancer cell lines or its potential to interfere with processes related to cancer development and progression.
Consistent with the lack of general anticancer research, there are no specific studies investigating the interaction of this compound with key cancer-related biological targets. No evidence suggests that it acts as an inhibitor of PIM1 kinase or modulates the function of the survivin protein.
Data Tables
Due to the absence of published research on the biomedical and pharmacological activities of this compound, no data is available to populate tables for receptor binding affinities, enzyme inhibition, or cellular activities.
Antioxidant Activity Evaluation and Underlying Mechanisms
Direct experimental studies evaluating the antioxidant activity of this compound are not extensively documented in publicly available research. However, the broader class of nicotinonitrile (3-cyanopyridine) derivatives has been a focus of antioxidant research. nih.govresearchgate.net The antioxidant potential of these compounds is often attributed to their chemical structure, particularly the arrangement of substituents on the pyridine (B92270) ring. researchgate.net
The mechanisms through which phenolic compounds, a class to which some derivatives are related, exert their antioxidant effects include the donation of a hydrogen atom to neutralize free radicals and the chelation of metal ions that can catalyze oxidative reactions. The presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on an aromatic ring can influence antioxidant capacity. mdpi.com For instance, studies on other heterocyclic compounds have shown that the incorporation of a furan (B31954) moiety can enhance antioxidant activity. researchgate.net
Research on various nicotinonitrile derivatives has utilized methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay to quantify antioxidant potential. In some studies, certain substituted 3-cyanopyridine (B1664610) compounds have demonstrated significant protective activity against DNA damage induced by oxidative stressors. researchgate.net However, without specific studies on this compound, its precise antioxidant profile and the mechanisms involved remain an area for further investigation.
Table 1: Antioxidant Activity of Selected Nicotinonitrile Derivatives Note: Data for this compound is not available. This table presents findings for related compounds to illustrate the antioxidant potential within the nicotinonitrile class.
Research into Hypoglycemic Activity
Specific research into the hypoglycemic activity of this compound is limited in the current scientific literature. However, the broader family of nicotinamide (B372718) and related pyridine derivatives has been investigated for its potential role in managing blood glucose levels. For example, nicotinamide is known to be used in combination with streptozotocin (B1681764) to induce experimental diabetes in animal models, highlighting its influence on glucose metabolism. nih.gov
Various bioactive compounds are often studied for their antidiabetic effects, with research focusing on their ability to lower blood glucose and improve other metabolic parameters. nih.gov While direct evidence for this compound is lacking, the investigation of structurally related molecules provides a basis for potential future research in this area.
Table 2: Hypoglycemic Activity of Related Compound Classes Note: This table provides context on the hypoglycemic research of compound classes related to this compound, as direct data is not available.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For nicotinonitrile derivatives, SAR studies have provided insights into the features that enhance their antioxidant properties. researchgate.net
Key findings from SAR studies on related nicotinonitrile compounds indicate that:
The type and position of substituents on the pyridine ring are critical determinants of antioxidant activity.
The incorporation of other heterocyclic systems, such as furan or phenothiazine (B1677639), can modulate the antioxidant capacity of the nicotinonitrile scaffold. researchgate.net For example, the fusion of a phenothiazine moiety to a 3-cyanopyridine has been shown to yield compounds with good radical scavenging abilities. researchgate.net
The presence of specific functional groups can significantly impact the compound's protective effects against cellular damage.
In the context of this compound, the formyl (-CHO) group at position 5 and the methoxy (-OCH3) group at position 6 would be the primary points of interest in SAR studies. The electron-withdrawing nature of the formyl and nitrile groups, contrasted with the electron-donating potential of the methoxy group, creates a specific electronic environment that would dictate its interaction with biological targets. Systematic modification of these groups would be necessary to elucidate their precise contribution to any observed antioxidant or hypoglycemic activity. For instance, converting the formyl group to a hydroxyl or carboxyl group, or altering the alkoxy group at position 6, would provide valuable data on the SAR for this class of molecules.
Applications in Materials Science and Optoelectronics
Development of Fluorescent Materials and Probes
The inherent electronic structure of 5-Formyl-6-methoxynicotinonitrile makes it an attractive scaffold for the synthesis of novel fluorophores. The formyl group, in particular, serves as a reactive handle for a variety of chemical transformations, allowing for the extension of the π-conjugated system and the fine-tuning of the resulting molecule's emission properties.
Derivatives of this compound can be designed to exhibit solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent. This property arises from changes in the electronic ground and excited states of the molecule due to interactions with solvent molecules. While specific studies on this compound are not extensively documented in public literature, the principles of solvatochromism are well-established for similar donor-acceptor systems. For instance, in other classes of organic dyes, a change in solvent polarity can lead to a significant shift in the absorption and emission spectra, indicating a change in the intramolecular charge transfer (ICT) character of the molecule. This sensitivity to the local environment makes such compounds promising candidates for use as fluorescent probes to study the polarity of microenvironments, such as in biological systems or polymer matrices.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While direct AIE studies on derivatives of this compound are not widely available, the general strategy to achieve AIE involves creating molecules with rotatable groups. The Knoevenagel condensation of the formyl group of this compound with various active methylene (B1212753) compounds could lead to the synthesis of such AIE-active molecules. These materials have potential applications in bio-imaging, chemical sensing, and organic light-emitting diodes (OLEDs). The development of AIEgens from nicotinonitrile derivatives represents a promising avenue for creating novel solid-state emitters. rsc.orgresearchgate.net
Liquid Crystalline Materials Development
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. wikipedia.org The development of liquid crystalline materials from this compound would involve modifying its structure to induce mesophase formation. This is typically achieved by introducing long alkyl chains or other mesogenic units to the core structure. The rigid nicotinonitrile core, combined with flexible peripheral groups, could lead to the formation of various liquid crystalline phases, such as nematic or smectic phases. nih.gov While specific examples of liquid crystals derived from this particular compound are not readily found in the literature, the general principles of liquid crystal design suggest its potential as a core unit. Such materials could find applications in display technologies and optical switching devices.
Organic Semiconductors and Electronic Materials
Organic semiconductors are carbon-based materials that exhibit semiconductor properties. researchgate.net The electron-deficient nature of the nicotinonitrile ring, enhanced by the formyl and nitrile groups, makes this compound a potential building block for n-type organic semiconductors. These materials are essential for the fabrication of complementary logic circuits, which are the basis of modern electronics. By incorporating this unit into larger conjugated systems, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to facilitate electron injection and transport. The development of stable and efficient n-type organic semiconductors remains a key challenge in the field of organic electronics, and derivatives of this compound could offer a promising solution.
Catalytic Applications in Organic Transformations
Role in Multicomponent Reactions as a Substrate or Key Intermediate
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates structural elements from each starting material. frontiersin.orgnih.gov This approach offers high efficiency by building molecular complexity rapidly, reducing the number of purification steps, and saving time and resources compared to traditional linear syntheses. frontiersin.org
In the context of 5-Formyl-6-methoxynicotinonitrile, the core nicotinonitrile scaffold is constructed through MCRs. These are typically four-component reactions that utilize a variety of simple building blocks. While a specific aldehyde like 5-formyl-2'-deoxyuridine (B1195723) can be used as a substrate in MCRs, the synthesis of the nicotinonitrile ring itself involves the condensation of a different set of reactants. encyclopedia.pub For instance, a common pathway involves the reaction of an aldehyde, an acetophenone (B1666503) derivative, an active methylene (B1212753) nitrile (such as 3-oxo-3-phenylpropanenitrile), and ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the pyridine (B92270) ring. nih.govnih.gov In this strategy, the nicotinonitrile framework is the final product, assembled from acyclic or simpler cyclic precursors. The reaction is highly modular, allowing for the creation of a diverse library of nicotinonitrile derivatives by varying the initial components. nih.govnih.gov
Understanding the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Mechanism
A key mechanistic feature in the modern synthesis of nicotinonitriles is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) pathway. researchgate.netresearchgate.net This mechanism is responsible for the final aromatization step, converting a dihydro-pyridine intermediate into the stable pyridine ring of the nicotinonitrile product. rsc.orgresearchgate.net
Design of Catalytic Systems for Nicotinonitrile Synthesis
The efficiency and selectivity of MCRs for nicotinonitrile synthesis are highly dependent on the catalyst employed. Research has focused on developing heterogeneous catalysts that are not only active but also easily separable and recyclable, aligning with green chemistry principles.
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. orgchemres.orgcivilica.com Their high surface area, tunable pore size, and adjustable internal surfaces make them excellent candidates for catalysis. orgchemres.orgcivilica.com To enhance their practical application, MOFs can be supported on nanomagnetic cores, typically iron oxide (Fe₃O₄). nih.govacs.org These nanomagnetic MOFs combine the high catalytic activity of the MOF with the magnetic separability of the iron core, allowing the catalyst to be easily removed from the reaction mixture using an external magnet and reused multiple times. acs.orgresearchgate.net
A specific example is the catalyst Fe₃O₄@MIL-53(Al)-N(CH₂)₂, which has been successfully used for the four-component synthesis of nicotinonitrile derivatives. nih.govnih.gov This catalyst is prepared by coating a magnetic Fe₃O₄ core with an aluminum-based MOF (MIL-53(Al)) that is post-synthetically modified with phosphonic acid groups. nih.govacs.org This acidic functionalization enhances the catalytic activity. Using this system, a wide range of nicotinonitriles have been synthesized in excellent yields under solvent-free conditions. nih.govnih.gov
| Aldehyde Component | Acetophenone Component | β-Oxonitrile Component | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 4-chlorobenzaldehyde | Acetophenone | 3-oxo-3-phenylpropanenitrile | 40 | 90 |
| 4-nitrobenzaldehyde | Acetophenone | 3-oxo-3-phenylpropanenitrile | 45 | 88 |
| 4-methylbenzaldehyde | Acetophenone | 3-oxo-3-phenylpropanenitrile | 50 | 85 |
| Benzaldehyde | 4-chloroacetophenone | 3-(4-chlorophenyl)-3-oxopropanenitrile | 60 | 82 |
| 4-hydroxybenzaldehyde | Acetophenone | 3-oxo-3-phenylpropanenitrile | 60 | 80 |
¹Data derived from a four-component reaction using ammonium acetate and the Fe₃O₄@MIL-53(Al)-N(CH₂)₂ catalyst under solvent-free conditions at 110 °C. nih.govnih.govresearchgate.net
Hydrogen bonding is a critical non-covalent interaction that can be harnessed for catalysis. Catalysts that can act as hydrogen bond donors and/or acceptors can stabilize transition states, thereby lowering the activation energy of a reaction. rsc.orgnih.gov In the context of MCRs, hydrogen bond catalysis can be particularly effective in promoting condensation steps that involve the formation of C-N or C-C bonds. nih.govnih.gov
A novel magnetic hydrogen-bond catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide, has been designed for the synthesis of nicotinonitriles. rsc.org This catalyst features a magnetic core for easy separation, a silica (B1680970) shell for stability, and an organic moiety containing a urea-like structure that functions as the hydrogen bond donor/acceptor site. rsc.org This catalytic system effectively promotes the multicomponent synthesis of new nicotinonitrile compounds with high yields under green, solvent-free conditions. rsc.org The final aromatization step in this synthesis also proceeds via the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) mechanism. rsc.org The design of such catalysts, where a specific functional group promotes a key reaction step like condensation through hydrogen bonding, represents a sophisticated strategy for efficient organic synthesis. rsc.orgnih.gov
Emerging Research Avenues and Future Perspectives
Integration with Supramolecular Chemistry and Self-Assembly
The pyridine (B92270) nucleus is a well-established component in the design of ligands for supramolecular chemistry due to its directional nitrogen donor atom. nih.govchimia.ch The specific substitution pattern of 5-Formyl-6-methoxynicotinonitrile offers multiple coordination sites—the pyridine nitrogen, the nitrile nitrogen, and the formyl oxygen—making it a prime candidate for the construction of complex, self-assembled structures.
Recent years have seen a surge of interest in creating discrete molecular assemblies with specific topologies and functions. nih.gov Pyridine-amide based ligands, for instance, have demonstrated the ability to form a diverse range of architectures. nih.gov The formyl group on this compound can be readily converted to an amide or other functional groups, thereby enabling its use in constructing such sophisticated supramolecular systems. nih.gov
Furthermore, the principles of crystal engineering can be applied to predict and control the packing of this compound molecules in the solid state. The interplay of hydrogen bonding (involving the formyl group) and other non-covalent interactions can lead to the formation of well-ordered one-, two-, or three-dimensional networks. acs.org The systematic study of these interactions will be crucial in designing materials with tailored properties.
Exploration of Novel and Undiscovered Biological Activities
Nicotinonitrile derivatives are recognized as essential scaffolds in medicinal chemistry, with several compounds containing this moiety already on the market as drugs. ekb.egresearchgate.netekb.eg The nicotinonitrile core is present in molecules with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. ekb.egresearchgate.netnih.gov
The unique combination of functional groups in this compound suggests several avenues for biological investigation. The formyl group, for example, is a known pharmacophore in some contexts and can participate in covalent interactions with biological targets. The methoxy (B1213986) group can influence the compound's metabolic stability and pharmacokinetic profile.
Future research should focus on screening this compound and its derivatives against a broad panel of biological targets. Given the diverse activities of related compounds, it is plausible that this molecule could exhibit efficacy as an inhibitor of kinases, a modulator of ion channels, or an antimicrobial agent. Structure-activity relationship (SAR) studies will be instrumental in optimizing its biological profile and identifying lead compounds for further development.
Table 1: Potential Biological Activities of Nicotinonitrile Derivatives
| Biological Activity | Examples of Active Scaffolds | Potential for this compound |
| Anticancer | Bosutinib, Neratinib researchgate.net | Investigation into kinase inhibition and antiproliferative effects is warranted. |
| Anti-inflammatory | Substituted 3-cyano-2-pyridone hybrids ekb.eg | The nicotinonitrile core suggests potential cyclooxygenase (COX) or other inflammatory pathway inhibition. |
| Antimicrobial | Pyridine-based compounds nih.gov | The electron-withdrawing nature of the nitrile and formyl groups may contribute to antimicrobial activity. |
| Antioxidant | Phenothiazine-nicotinonitrile hybrids ekb.eg | The methoxy group may enhance radical scavenging capabilities. |
Advanced Material Science Applications and Device Integration
The electronic properties of pyridine-based molecules make them attractive components for advanced materials and electronic devices. rsc.orgacs.orgglobenewswire.com The incorporation of a nicotinonitrile moiety can further tune these properties, making this compound a promising candidate for applications in organic electronics.
The development of functional materials for organic light-emitting diodes (OLEDs) is an area of active research. acs.org Pyridine-containing compounds have been successfully used as hole-transporting materials in OLEDs. acs.org The specific electronic characteristics of this compound, influenced by its substituent groups, could be harnessed to design new materials with improved performance and stability.
Moreover, the ability of pyridine derivatives to coordinate with metal ions opens up possibilities for creating novel metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The multifunctional nature of this compound could lead to the formation of MOFs with unique structural and functional properties.
Development of Sustainable and Scalable Synthetic Methodologies
As the potential applications of this compound become more apparent, the development of sustainable and scalable synthetic routes will be crucial. Traditional synthetic methods often rely on harsh reagents and generate significant waste. pageplace.de Green chemistry principles, such as the use of renewable feedstocks, catalytic methods, and environmentally benign solvents, should guide the development of new synthetic strategies. pageplace.dersc.org
One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, thereby reducing waste and improving efficiency. researchgate.net The synthesis of nicotinonitrile derivatives has been achieved through such methods. nih.gov Exploring one-pot syntheses for this compound, potentially starting from simple and readily available precursors, would be a significant advancement.
Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligns with the goals of sustainable chemistry. rsc.org Investigating catalytic systems for the selective functionalization of the pyridine ring to introduce the formyl and methoxy groups would be a valuable research direction. The development of such eco-friendly and cost-effective synthetic methods will be essential for the future commercialization of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for 5-Formyl-6-methoxynicotinonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves functionalization of the pyridine ring. For example, halogenated precursors (e.g., 5-bromo-6-methoxynicotinonitrile) can undergo formylation via palladium-catalyzed carbonylation or Vilsmeier-Haack formylation. Key steps include:
- Substitution : Use of Zn(CN)₂ or CO gas under catalytic conditions (e.g., Pd(PPh₃)₄) to introduce the formyl group .
- Optimization : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and inert atmosphere (N₂/Ar) are critical for minimizing side reactions like over-oxidation or polymerization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor by TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 10.2–10.5 ppm (formyl proton, singlet) and δ 3.9–4.1 ppm (methoxy group, singlet). Aromatic protons on the pyridine ring appear as doublets between δ 8.0–9.0 ppm .
- ¹³C NMR : Peaks at ~190 ppm (C=O formyl), 165 ppm (pyridine C adjacent to nitrile), and 55 ppm (methoxy carbon) .
- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., nitrile hydrolysis or methoxy demethylation). Systematic approaches include:
- Byproduct Analysis : LC-MS to identify impurities (e.g., carboxylic acids from nitrile hydrolysis) .
- Kinetic Studies : Varying reagent stoichiometry (e.g., Zn(CN)₂ excess) to suppress side reactions .
- Computational Modeling : DFT calculations to predict transition-state energies for competing pathways .
Q. How do electron-withdrawing substituents (nitrile, methoxy) influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- Nitrile Group : Stabilizes intermediates via conjugation, directing nucleophiles (e.g., amines) to the formyl group. Observed in Knoevenagel condensations forming α,β-unsaturated nitriles .
- Methoxy Group : Electron-donating effect reduces electrophilicity at the pyridine ring but enhances formyl reactivity. Compare with chloro-substituted analogs (e.g., 5-Chloro-6-methoxynicotinaldehyde), where Cl increases ring electrophilicity .
- Experimental Validation : Kinetic assays (UV-Vis monitoring) or Hammett plots to quantify substituent effects .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include structure-activity relationship (SAR) analysis by modifying substituents (e.g., replacing methoxy with ethoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
